Leojaponin

描述

Leojaponin is a labdane diterpene isolated from the ethanol extract of the herb Leonurus japonicus. This compound has been identified as a significant component of the plant, which is widely used in Traditional Chinese Medicine for treating various ailments, especially those related to menstrual disturbances .

准备方法

Leojaponin is typically isolated from the leaves of Leonurus japonicus. The preparation process involves extracting the raw material with 95% ethyl alcohol, followed by evaporation of the solvent to dryness using a rotary evaporator. The residue is then dissolved in water and extracted with ethyl acetate. The extract is fractionated by column chromatography on AB-8 macroporous resin, and the collected fraction is separated and purified by semi-preparative high-performance liquid chromatography. The purity of the product is quantified by high-performance liquid chromatography normality, achieving over 98% purity .

化学反应分析

Leojaponin undergoes various chemical reactions, including oxidation and Mannich reactions. These reactions are essential for transforming this compound into a series of derivatives. The oxidation reaction typically involves the use of oxidizing agents, while the Mannich reaction involves the use of formaldehyde and a secondary amine. The major products formed from these reactions include new derivatives with potential pharmacological activities .

科学研究应用

Introduction to Leojaponin

This compound is a labdane diterpene compound isolated from the herb Leonurus japonicus, commonly known as Chinese motherwort. This compound has garnered attention for its diverse pharmacological properties, particularly in the fields of anti-inflammatory and neuroprotective research. Historically, Leonurus japonicus has been used in traditional medicine for various ailments, including gynecological issues and inflammatory conditions.

Anti-Inflammatory Activity

This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition occurs through the enhancement of autophagy via RAPTOR phosphorylation. A study demonstrated that this compound suppressed lactate dehydrogenase and interleukin-1 beta release in macrophages stimulated by Nigericin, indicating its potential as a therapeutic agent for inflammasome-related diseases such as rheumatoid arthritis and gouty arthritis .

Case Study: Gouty Arthritis Model

In vivo studies using a mouse model of acute gouty arthritis revealed that this compound significantly ameliorated symptoms associated with monosodium urate-induced inflammation. The compound's ability to reduce ASC speck formation and ASC oligomerization further supports its role in modulating inflammatory pathways .

Neuroprotective Effects

Research indicates that this compound provides neuroprotective effects against glutamate-induced toxicity in neuronal cells. This property suggests its potential application in treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves the restoration of autophagy processes within neuronal cells, which can help mitigate cell death caused by excitotoxicity.

Dermatological Applications

This compound has also demonstrated inhibitory effects on melanin production in melanoma cells, indicating potential applications in skin-related therapies. Its ability to inhibit tyrosinase activity makes it a candidate for treating hyperpigmentation disorders, acne, psoriasis, and eczema.

作用机制

Leojaponin exerts its effects by inhibiting the NLRP3 inflammasome activation through the restoration of autophagy via upregulating raptor phosphorylation. This mechanism involves the suppression of lactate dehydrogenase and interleukin-1 beta release in Nigericin-stimulated macrophages. This compound also suppresses NLRP3-mediated apoptosis speck-like protein containing a CARD oligomerization, thereby highlighting its potential as a potent drug for inflammasome-related diseases .

相似化合物的比较

Leojaponin is similar to other labdane diterpenes, such as isothis compound, which is also isolated from Leonurus japonicus. Isothis compound has a new diterpene skeleton with a unique cross-conjugated alpha, beta-unsaturated ketone system. Both compounds share similar pharmacological activities, but this compound is unique in its ability to inhibit the NLRP3 inflammasome activation through the restoration of autophagy .

生物活性

Leojaponin, a compound derived from the plant Leonurus japonicus, has garnered attention for its diverse biological activities. This article compiles detailed insights into the compound's mechanisms, effects, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is classified as a guanidine pseudoalkaloid, which has been isolated from Leonurus japonicus, commonly known as “Yi Mu Cao.” This perennial herb is traditionally used in Chinese medicine for various ailments, including menstrual disorders and inflammation. The phytochemical profile of L. japonicus includes several active compounds such as flavonoids, alkaloids, and glycosides, with this compound being one of the most studied due to its promising biological activities.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

- Tyrosinase Inhibition : this compound has been shown to inhibit tyrosinase activity, an enzyme critical in melanin production. In vitro studies demonstrated that this compound exhibited an IC50 value of 12.4 ± 0.8 μM, indicating its potential as a competitive inhibitor of this enzyme. Molecular docking studies suggest that this compound binds effectively to the active site of tyrosinase, disrupting its catalytic function .

- Anti-inflammatory Effects : this compound has been implicated in reducing inflammation through the inhibition of the NLRP3 inflammasome pathway. This mechanism involves downregulating pro-inflammatory cytokines such as IL-1β and TNF-α and preventing ASC speck formation and caspase-1 activation. These actions contribute to its protective effects against inflammatory conditions such as gout arthritis .

- Hepatoprotective Activity : Compounds from L. japonicus, including this compound, have demonstrated hepatoprotective properties in various cell lines. Studies show that these compounds can mitigate liver damage induced by toxic agents, suggesting their potential use in treating liver diseases .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Tyrosinase Inhibition Study :

A study focused on evaluating the inhibitory effects of this compound on tyrosinase revealed significant results that could have implications in cosmetic applications aimed at skin whitening and hyperpigmentation treatment. The competitive nature of its inhibition suggests that it could be developed into a topical agent for managing skin conditions related to excessive melanin production. -

Gout Arthritis Model :

In a mouse model of gout arthritis induced by monosodium urate (MSU) crystals, this compound was found to alleviate paw edema and inflammatory features significantly. The compound's ability to modulate the NLRP3 inflammasome pathway indicates its potential as an anti-gout agent, providing a basis for further clinical investigations into its efficacy in human subjects .

属性

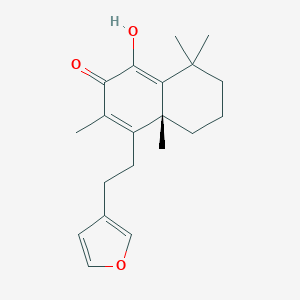

IUPAC Name |

(4aR)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,22H,5-7,9-10H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJGVMFNPNJNFV-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCCC(C2=C(C1=O)O)(C)C)C)CCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(CCCC(C2=C(C1=O)O)(C)C)C)CCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。